Ajmaline monoethanolate
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Overview
Description
Ajmaline monoethanolate is a derivative of ajmaline, an alkaloid found in the root of Rauwolfia serpentina and other plant sources. Ajmaline is a class Ia antiarrhythmic agent used to manage various forms of tachycardias by altering the shape and threshold of cardiac action potentials . This compound retains these properties and is used in similar medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ajmaline monoethanolate can be synthesized through the reaction of ajmaline with ethanol under controlled conditions. The process involves dissolving ajmaline in ethanol and allowing the reaction to proceed at a specific temperature and pressure to form the monoethanolate derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of ajmaline from Rauwolfia serpentina, followed by its reaction with ethanol. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ajmaline monoethanolate undergoes various chemical reactions, including:
Oxidation: Ajmaline can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in ajmaline.
Substitution: Ajmaline can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various ajmaline derivatives, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Ajmaline monoethanolate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and ion channels.
Medicine: Primarily used as an antiarrhythmic agent to treat conditions like atrial fibrillation and ventricular tachycardia
Industry: Employed in the development of new pharmaceuticals and diagnostic agents
Mechanism of Action
Ajmaline monoethanolate exerts its effects by blocking sodium channels in cardiac cells, which alters the action potentials and helps to stabilize abnormal heart rhythms. This mechanism involves binding to the sodium channels and preventing the influx of sodium ions, thereby reducing excitability and conduction velocity in the heart .
Comparison with Similar Compounds
Similar Compounds
Reserpine: Another alkaloid from Rauwolfia serpentina, used as an antihypertensive agent.
Yohimbine: An alkaloid with adrenergic receptor antagonist properties.
Ajmalicine: A related compound with vasodilatory effects.
Uniqueness
Ajmaline monoethanolate is unique due to its potent sodium channel blocking effects and its specific use in diagnosing and treating arrhythmias, particularly in conditions like Brugada syndrome . Its rapid onset and short half-life make it suitable for acute intravenous treatments, distinguishing it from other similar compounds .
Properties
CAS No. |
60991-48-2 |
---|---|
Molecular Formula |
C22H32N2O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethanol;(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2.C2H6O/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-2-3/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;3H,2H2,1H3/t10-,11-,14-,15-,16-,17-,18+,19+,20+;/m0./s1 |
InChI Key |
ASXHFVPFQMMNNZ-LCJCZRDQSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C.CCO |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.CCO |
Origin of Product |
United States |
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